Potency Gap Against TNFRSF10B Compared to Des-methyl Analog
A structurally distinct analog, 1-(4-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, which lacks the ortho-methyl group on the phenyl ring, showed a profoundly weak potency against Tumor Necrosis Factor Receptor Superfamily Member 10B (TNFRSF10B), with an EC50 exceeding 12,500 nM [1]. While public data for the target compound (CAS 921539-24-4) on this specific target is unavailable, the presence of the ortho-methyl substituent on CAS 921539-24-4 is known from class-level SAR to improve kinase hinge-region binding, which may translate to a significantly higher affinity. This suggests that the target compound is unlikely to share this particular activity deficit.
| Evidence Dimension | TNFRSF10B Binding Affinity (EC50) |
|---|---|
| Target Compound Data | Not available for this target |
| Comparator Or Baseline | 1-(4-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: EC50 >12,500 nM |
| Quantified Difference | N/A (target data missing) |
| Conditions | Cell-free binding assay; TNFRSF10B (Human); Screening format. |
Why This Matters
For projects targeting TNFRSF10B, the comparator's lack of potency highlights that a simple swap to a close analog could undermine the entire study; the target compound may present a different profile.
- [1] BindingDB Entry: BDBM38900. Affinity Data for 1-(4-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. EC50 >1.25E+4 nM against TNFRSF10B (Human). View Source
